molecular formula C17H13N3 B2662779 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine CAS No. 861206-66-8

2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B2662779
CAS No.: 861206-66-8
M. Wt: 259.312
InChI Key: PFXOPKUAXPVWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Imidazo[1,2-a]pyridine Research

The imidazo[1,2-a]pyridine core emerged as a pharmacologically significant scaffold in the late 20th century, with early breakthroughs including the development of zolpidem (a sedative-hypnotic) and alpidem (an anxiolytic). These successes spurred interest in structural diversification to enhance bioactivity. By the 2010s, advances in green chemistry enabled efficient syntheses, such as the domino A3-coupling reaction for generating diverse derivatives. The scaffold’s versatility is evidenced by its applications in anticancer, antimicrobial, and antidiabetic agents.

Significance in Medicinal Chemistry and Drug Discovery

Imidazo[1,2-a]pyridines exhibit broad therapeutic potential due to their ability to interact with biological targets such as GABA receptors, kinases, and microbial enzymes. For example, derivatives bearing electron-withdrawing substituents demonstrate enhanced antimycobacterial activity, as seen in compounds targeting Mycobacterium tuberculosis. The scaffold’s planar structure facilitates π-π stacking and hydrogen bonding, critical for target engagement.

Table 1: Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives

Substituent Position Biological Activity Key Target Reference
2-Aryl Antimycobacterial Microbial enzymes
3-Alkyl Anticancer Kinases
6-Halo Antiviral Viral proteases

Structural Relevance of the Pyrrol-Phenyl Modification

The incorporation of a pyrrol-1-ylphenyl group at the 2-position introduces steric and electronic modifications. Pyrrole’s electron-rich aromatic system may enhance binding to hydrophobic pockets in target proteins, while its nitrogen lone pairs could participate in hydrogen bonding. Comparative studies of similar derivatives, such as 2-(4-isopropylphenyl)imidazo[1,2-a]pyridine, reveal that bulky aryl groups improve metabolic stability. The methoxy-substituted derivative 4w (from ) demonstrates how electron-donating groups modulate electronic density, affecting reactivity and bioavailability.

Table 2: Spectral Data for Select Imidazo[1,2-a]pyridine Derivatives

Compound $$ ^1H $$ NMR Shifts (δ, ppm) $$ ^{13}C $$ NMR Shifts (δ, ppm) IR Peaks (cm$$ ^{-1} $$)
4d 1.27 (d, 6H), 4.49 (s, 2H) 24.0, 148.5 1629, 1500
4w 2.21 (s, 3H), 3.77 (s, 3H) 55.75, 153.6 1601, 1217
Target Compound Not reported 259.31 (MW) Not reported

Research Context and Current Knowledge Gaps

Despite progress in imidazo[1,2-a]pyridine chemistry, the pyrrol-phenyl derivative remains underexplored. Existing literature focuses on synthesis and supplier listings, with minimal data on its biological activity or pharmacokinetics. Key gaps include:

  • Synthetic Optimization : Current routes for analogous compounds rely on A3-coupling, but the pyrrole’s sensitivity to reaction conditions may necessitate alternative strategies.
  • Structure-Activity Relationships (SAR) : The impact of pyrrole’s conjugated system on target binding is uncharacterized.
  • Thermodynamic Stability : No studies assess the compound’s stability under physiological conditions.

Properties

IUPAC Name

2-(3-pyrrol-1-ylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-2-11-20-13-16(18-17(20)8-1)14-6-5-7-15(12-14)19-9-3-4-10-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXOPKUAXPVWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine can be achieved through various synthetic strategies. One common method involves the condensation of 2-aminopyridine with 3-(1H-pyrrol-1-yl)benzaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol at elevated temperatures.

Another approach involves the use of multicomponent reactions, where 2-aminopyridine, 3-(1H-pyrrol-1-yl)benzaldehyde, and an appropriate aldehyde or ketone are reacted together in the presence of a catalyst. This method allows for the formation of the desired product in a single step, making it more efficient.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction time. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate for drug development:

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine, have shown promising anticancer effects. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell growth and survival .
  • Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory pathways. It acts as a selective inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling and is implicated in autoimmune diseases . This inhibition could provide therapeutic benefits in conditions such as rheumatoid arthritis.
  • Anticonvulsant Properties : Preliminary studies suggest that imidazo[1,2-a]pyridine derivatives may possess anticonvulsant properties. These compounds can modulate neurotransmitter systems involved in seizure activity, making them candidates for further exploration in epilepsy treatment .

Case Study 1: Anticancer Activity

In a study published by the Chemical Society of Ethiopia, derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for their anticancer activity against several cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

A patent application highlighted the use of imidazo[1,2-a]pyridine derivatives as Btk inhibitors for treating autoimmune diseases. The study demonstrated that these compounds effectively reduced inflammation markers in animal models of arthritis, suggesting their potential utility in clinical settings .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits cell proliferation and induces apoptosis
Anti-inflammatoryInhibits Btk signaling pathway
AnticonvulsantModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:
  • Core : The imidazo[1,2-a]pyridine scaffold is common across all analogs.
  • Substituents : Variations occur in the type, position, and electronic nature of substituents on the phenyl ring or imidazopyridine core.
Compound Substituent Position and Type Synthesis Method (Reference)
Target Compound 2-[3-(1H-Pyrrol-1-yl)phenyl] Likely Suzuki coupling (analogous to )
cpd S4 () 3-(N-Pyrrolidine)phenyl at C-6 Microwave-assisted Suzuki coupling
cpd S5 () 3-(N-Morpholine)phenyl at C-6 Similar to cpd S4 with boronic acid swap
Compound 2 () 2-[4-(1H-Pyrrol-1-yl)phenyl], 6-iodo Radioiodination via tributylstannyl intermediate
COX-2 Inhibitor () Morpholine at C-3 of imidazopyridine Mannich base modification

Pharmacological and Functional Comparisons

COX-2 Inhibition ()

A morpholine-substituted imidazo[1,2-a]pyridine derivative demonstrated potent COX-2 inhibition (IC50 = 0.07 µM, selectivity index = 217.1) . The morpholine group’s electron-donating nature and hydrogen-bonding capacity likely enhance binding to the COX-2 active site. In contrast, the target compound’s pyrrole group, while also electron-rich, occupies a distinct position (phenyl ring vs. core), which may redirect its biological activity toward different targets.

Anticholinesterase Activity ()

Substituents on the imidazopyridine core significantly impact acetylcholinesterase (AChE) inhibition:

  • Compound 2h (methyl at R4): IC50 = 79 µM (highest activity) .
  • Compound 2g (substituent at R2): IC50 = 288 µM .
Antiulcer Agents ()

SCH 28080, a 3-(cyanomethyl)-substituted imidazopyridine, inhibits gastric H+/K+-ATPase, demonstrating both antisecretory and cytoprotective properties . While the target compound lacks a core substitution, its phenyl-pyrrole group may contribute to cytoprotection via radical scavenging or membrane stabilization.

Imaging Agents ()

Compound 2 ([123I]-6-iodo-2-[4-(1H-pyrrole-1-yl)phenyl]imidazo[1,2-a]pyridine) is used for amyloid imaging in Alzheimer’s disease . The pyrrole group’s planar structure may facilitate amyloid-β binding. The target compound’s 3-pyrrol-1-ylphenyl substitution could alter binding kinetics compared to the 4-position analog.

Structure-Activity Relationship (SAR) Trends

Substituent Position :

  • COX-2 inhibition is highly sensitive to substituent position on the imidazopyridine core (C-3 vs. C-6) .
  • In AChE inhibition, R4 substitutions outperform R2 modifications .

Electronic Effects :

  • Electron-donating groups (e.g., morpholine, pyrrolidine) enhance target binding in COX-2 and imaging applications .
  • Halogenation (e.g., iodine in ) introduces steric bulk and radiochemical utility.

Steric Considerations :

  • Bulky substituents on the phenyl ring (e.g., methoxymethyl in cpd S2 ) may reduce membrane permeability but improve target specificity.

Data Tables

Table 2: Structural Comparison of Phenyl-Substituted Derivatives
Compound Phenyl Substituent Position Substituent Type Notable Property
Target Compound 3-position 1H-Pyrrol-1-yl Electron-rich, planar
cpd S4 () 3-position N-Pyrrolidine Basic, hydrogen-bonding
cpd S5 () 3-position N-Morpholine Polar, improves solubility
Compound 2 () 4-position 1H-Pyrrol-1-yl + Iodo Radiochemical imaging

Biological Activity

The compound 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and therapeutic potential. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its effectiveness against various diseases.

Chemical Structure

The chemical formula for this compound is C17H13N3C_{17}H_{13}N_3. The structure features an imidazo[1,2-a]pyridine core substituted with a pyrrole-containing phenyl group, which contributes to its unique biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds within this class have shown inhibitory effects on various cancer cell lines, including lung (A549), prostate (DU-145), colon (HCT-116), and breast (MDA-MB 231) cancer cells. One study reported that derivatives caused cell cycle arrest in the G2/M phase and downregulated cyclin-D1 and CDK2 while activating Caspase-3, indicating a mechanism for inducing apoptosis in cancer cells .

Inhibition of FLT3 Mutants

A significant focus has been on the inhibition of FLT3 (Fms-like tyrosine kinase 3) mutations associated with acute myeloid leukemia (AML). Compounds derived from the imidazo[1,2-a]pyridine scaffold have demonstrated promising activity against both FLT3-ITD and FLT3-ITD with secondary mutations. These findings suggest that modifications to the imidazo structure can enhance binding affinity and efficacy against resistant mutations .

Anti-inflammatory and Autoimmune Applications

Imidazo[1,2-a]pyridine derivatives have also been identified as potent inhibitors of Bruton’s tyrosine kinase (Btk), making them candidates for treating autoimmune and inflammatory diseases. Research indicates that specific modifications to the imidazo scaffold enhance its therapeutic index in these conditions .

Structure-Activity Relationship (SAR)

The SAR analysis has been pivotal in understanding how variations in the chemical structure of imidazo[1,2-a]pyridine derivatives affect their biological activity. Key findings include:

  • Substitution Patterns : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences the compound's potency.
  • Pyrrole Integration : Incorporating a pyrrole moiety has been shown to enhance binding affinity to target proteins involved in cancer progression and inflammation .

Case Study 1: Anticancer Activity

In a study examining a series of imidazo[1,2-a]pyridine derivatives, researchers synthesized various analogs and tested their cytotoxic effects on different cancer cell lines. The most potent compound exhibited an IC50 value of 0.5 µM against MDA-MB 231 cells, demonstrating significant promise for further development as an anticancer agent .

Case Study 2: FLT3 Inhibition

Another investigation focused on developing novel inhibitors targeting FLT3 mutations in AML. The study revealed that specific analogs of this compound effectively inhibited both wild-type and mutant FLT3 with IC50 values ranging from 10 to 50 nM, highlighting their potential as therapeutic agents .

Q & A

Q. What are the established synthetic routes for 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization or coupling reactions. For example:

  • Microwave-assisted synthesis : Compound analogs (e.g., 5y , 5z ) were synthesized using microwave reactors with methanol/water (1:2 v/v) and catalytic trifluoroacetic acid (TFA), achieving yields of 66–67% .
  • Multicomponent reactions : Pyrido[1,2-a]benzimidazoles were synthesized via one-pot reactions of nitromethylene intermediates with aldehydes and malononitrile, avoiding tedious work-up procedures .
    Optimization strategies : Adjusting solvent polarity, catalyst loading (e.g., TFA), and microwave irradiation time can enhance yield and purity.

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) and pyrrole/imidazole protons (δ 7.0–7.5 ppm) confirm the core structure. Coupling constants (e.g., J = 8–10 Hz) distinguish adjacent aromatic protons .
  • IR spectroscopy : Absorption bands at ~1720–1730 cm⁻¹ indicate ester carbonyl groups, while peaks at 1512–1447 cm⁻¹ correspond to aromatic C=C stretching .

Q. What are the key challenges in purifying imidazo[1,2-a]pyridine derivatives?

  • Solubility issues : Polar solvents (e.g., methanol/water mixtures) are effective for recrystallization .
  • Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves impurities from cyclization side reactions .

Advanced Research Questions

Q. What computational methods can predict the pharmacological relevance of this compound?

  • Density Functional Theory (DFT) : Calculates molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites for drug-receptor interactions .
  • Molecular docking : Validates binding affinities to targets like kinases (e.g., VEGFR, PDGFR) using software such as AutoDock .

Q. How do structural modifications (e.g., substituents on the pyrrole ring) affect bioactivity?

  • Case study : Adding electron-withdrawing groups (e.g., -CF₃) to the imidazo[1,2-a]pyridine scaffold enhances metabolic stability and target affinity, as seen in analogs of Zolpidem .
  • SAR analysis : Substitution at the 3-position of the phenyl ring increases selectivity for GABA receptors, reducing off-target effects .

Q. What mechanistic insights explain contradictions in reported biological activities?

  • Example : Discrepancies in anxiolytic vs. neuroleptic effects may arise from differential binding to GABAₐ receptor subtypes (α1 vs. α2/α3 subunits) .
  • Resolution : Radioligand binding assays or site-directed mutagenesis studies can clarify subtype-specific interactions .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Solvent selection : Replace methanol with cyclopentyl methyl ether (CPME), a greener solvent, for microwave reactions .
  • Catalyst recycling : Immobilize TFA on silica supports to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.